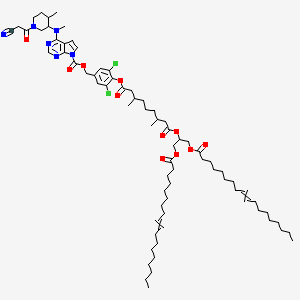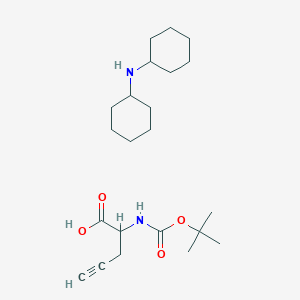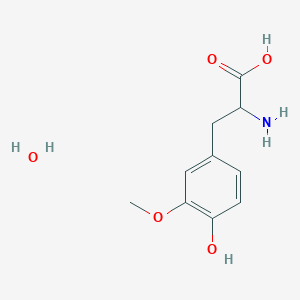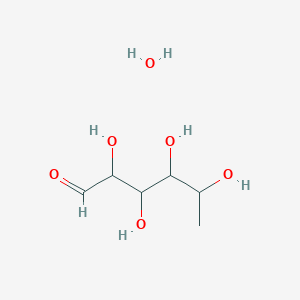
L(+)-Rhamnose Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L(+)-Rhamnose Monohydrate: is a naturally occurring deoxy sugar, commonly found in plants, bacteria, and fungi. It is a monosaccharide with the chemical formula C6H12O5·H2O. This compound is known for its sweet taste and is often used in the food and pharmaceutical industries. It is also a key component in the structure of many natural glycosides and polysaccharides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L(+)-Rhamnose Monohydrate can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of rhamnogalacturonan, a pectic polysaccharide, using acid or enzymatic hydrolysis. The reaction conditions typically involve the use of dilute acids such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plants. The process includes the extraction of rhamnogalacturonan from plant materials, followed by hydrolysis to release L(+)-Rhamnose. The compound is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: L(+)-Rhamnose Monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: L(+)-Rhamnose can be oxidized to rhamnonic acid using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be reduced to rhamnitol using reducing agents like sodium borohydride.
Substitution: L(+)-Rhamnose can undergo substitution reactions to form glycosides when reacted with alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Rhamnonic acid
Reduction: Rhamnitol
Substitution: Various glycosides
Applications De Recherche Scientifique
L(+)-Rhamnose Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: L(+)-Rhamnose is a component of bacterial cell walls and is used in studies related to bacterial physiology and pathogenesis.
Medicine: It is used in the formulation of certain pharmaceuticals and as a marker in diagnostic tests.
Industry: L(+)-Rhamnose is used in the food industry as a sweetener and flavor enhancer.
Mécanisme D'action
The mechanism of action of L(+)-Rhamnose Monohydrate involves its role as a structural component in various biological molecules. It interacts with specific enzymes and receptors in biological systems, influencing processes such as cell wall synthesis in bacteria and the formation of glycosidic bonds in polysaccharides.
Comparaison Avec Des Composés Similaires
L-Arabinose: Another naturally occurring monosaccharide with similar properties.
D-Mannose: A sugar with similar applications in the food and pharmaceutical industries.
D-Galactose: A monosaccharide that shares structural similarities with L(+)-Rhamnose.
Uniqueness: L(+)-Rhamnose Monohydrate is unique due to its specific role in the structure of certain natural glycosides and its presence in bacterial cell walls. Its sweet taste and specific chemical properties make it valuable in various industrial applications.
Propriétés
IUPAC Name |
2,3,4,5-tetrahydroxyhexanal;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCDOTZPYZPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
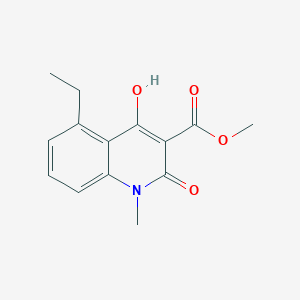
![4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13392310.png)
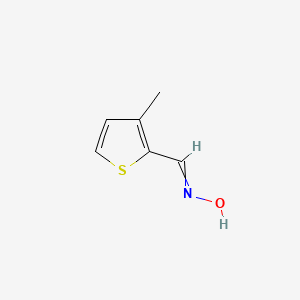
![(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B13392330.png)
![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)
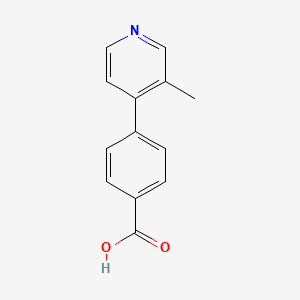

![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)

